molecular formula C20H13F4N5O2S B1531972 N-Desmethylapalutamide CAS No. 1332391-11-3

N-Desmethylapalutamide

Cat. No. B1531972
CAS RN: 1332391-11-3
M. Wt: 463.4 g/mol
InChI Key: BAANHOAPFBHUDX-UHFFFAOYSA-N
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Description

N-Desmethylapalutamide is a nonsteroidal antiandrogen (NSAA) and the major active metabolite of apalutamide . It is used as a hormonal antineoplastic agent in the treatment of metastatic prostate cancer .


Synthesis Analysis

N-Desmethylapalutamide is formed from apalutamide in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4 .


Molecular Structure Analysis

The IUPAC name for N-Desmethylapalutamide is 4-[7-[6-Cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide . Its molecular formula is C20H13F4N5O2S and it has a molar mass of 463.41 g·mol−1 .


Chemical Reactions Analysis

N-Desmethylapalutamide is formed from apalutamide in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4 .


Physical And Chemical Properties Analysis

N-Desmethylapalutamide has a large apparent steady-state volume of distribution (276 L), reflecting a wide body distribution . It is eliminated slowly, with its apparent clearance increasing from 1.31 L/h after the first dose to 2.04 L/h at steady state .

Scientific Research Applications

Cancer Pharmacokinetics

N-Desmethylapalutamide is studied for its pharmacokinetics in the context of cancer treatment, particularly in castration-resistant prostate cancer (CRPC). It has been characterized in terms of absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits rapid absorption and a large apparent steady-state volume of distribution, indicating extensive body distribution. It is slowly eliminated, with its clearance increasing upon repeated dosing .

Therapeutic Efficacy in Prostate Cancer

In clinical settings, N-Desmethylapalutamide’s efficacy is evaluated by its exposure-response relationship with clinical outcomes in CRPC patients. It is associated with metastasis-free survival (MFS) rates and is used to assess the therapeutic window for optimal dosing to maximize patient outcomes while minimizing adverse effects .

Adverse Event Management

The relationship between N-Desmethylapalutamide exposure and treatment-emergent adverse events such as fatigue, skin rash, and weight loss is crucial. Understanding this relationship helps in managing these events effectively, ensuring patient safety and comfort during cancer treatment .

Nanotechnology Applications

N-Desmethylapalutamide may find applications in nanotechnology, particularly in the design of nanoparticles for targeted drug delivery systems. This could potentially enhance the precision of cancer therapeutics, reducing systemic toxicity and improving treatment outcomes .

Diagnostic Imaging

The compound’s properties could be leveraged in diagnostic imaging, enhancing the contrast in magnetic resonance imaging (MRI) or serving as a radiolabeled agent for positron emission tomography (PET), aiding in the early detection and monitoring of prostate cancer progression .

Gene Therapy

In the realm of gene therapy, N-Desmethylapalutamide could be used to modulate androgen receptor activity, which is pivotal in the development and progression of prostate cancer. This application could lead to novel gene therapy approaches for CRPC .

Biomarker Development

Research into N-Desmethylapalutamide may contribute to the development of biomarkers for CRPC. By understanding its pharmacodynamics, researchers can identify specific markers that predict therapeutic response or resistance, aiding in personalized medicine .

Environmental Toxicology

While not directly related to its therapeutic use, the environmental impact and toxicology of N-Desmethylapalutamide are important considerations. Its stability, degradation, and potential bioaccumulation need to be studied to ensure safe manufacturing and disposal practices .

properties

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAANHOAPFBHUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336279
Record name N-Desmethylapalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethylapalutamide

CAS RN

1332391-11-3
Record name N-Desmethylapalutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethylapalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLAPALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13RV85F63R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluorobenzoic acid (Compound 224, 500 mg, 1.08 mmol) in DCM was added DMF (cat., 0.1 mL), followed by oxalyl chloride (0.14 mL, 1.61 mmol). The mixture was stirred at room temperature for 4 h then concentrated in vacuo to produce a yellow residue that was further dried on a high vacuum pump. Ammonia (0.5M in dioxane, 40 mL, 20 mmol) was directly added to the residue and the mixture was stirred at room temperature overnight. MeOH was added and the mixture was absorbed onto silica gel and purified by flash chromatography (50 to 100% EtOAc/Hexanes) to afford impure desired product that was repurified by reverse phase HPLC (acetonitrile/water:TFA). The fractions containing the desired compound were combined, acetonitrile was removed in vacuo, and the remaining aqueous layer was treated with a saturated solution of sodium bicarbonate. The aqueous layer was extracted with DCM (3×), the organics were combined, dried over sodium sulfate, and evaporated to dryness to afford 100 mg of 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluorobenzamide as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 9.21 (s, 1H), 8.75 (s, 1H), 7.95 (s, 1H), 7.87 (t, 1H), 7.80 (s, 1H), 7.46 (dd, 1H), 7.37 (dd, 1H), 2.69-2.62 (m, 2H), 2.55-2.47 (m, 2H), 2.00 (m, 1H), 1.58 (m, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the relationship between N-Desmethyl-Apalutamide exposure and the efficacy of Apalutamide in patients with nonmetastatic castration-resistant prostate cancer?

A: Research suggests that within the typical exposure range observed in patients taking the recommended 240 mg daily dose of Apalutamide, there is no statistically significant relationship between the exposure levels of N-Desmethyl-Apalutamide (the active metabolite of Apalutamide) and the time to metastasis. This observation suggests that the standard dosage of Apalutamide provides consistent efficacy across the patient population studied in the SPARTAN trial, regardless of individual variations in metabolite exposure [].

Q2: Does the exposure level of N-Desmethyl-Apalutamide correlate with any safety concerns in patients taking Apalutamide?

A: While the SPARTAN study [] did not find a link between N-Desmethyl-Apalutamide exposure and metastasis-free survival, it did observe a statistically significant association between higher Apalutamide exposure (and by extension, likely higher levels of its active metabolite) and specific adverse events, namely skin rash and weight loss. This finding underscores the importance of monitoring for these side effects in individuals prescribed Apalutamide and supports dose adjustments as needed to manage tolerability.

Q3: Is there any research exploring the pharmacokinetics of N-Desmethyl-Apalutamide in different patient populations?

A: While the specific details haven't been provided in the summaries, research exists that investigates the population pharmacokinetics of both Apalutamide and its active metabolite, N-Desmethyl-Apalutamide, in both healthy individuals and those diagnosed with castration-resistant prostate cancer []. This type of research is essential for understanding how the drug and its metabolite are absorbed, distributed, metabolized, and excreted by the body, which can be influenced by factors like age, genetics, and disease state.

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